(2S,4S)-(-)-N-BOC-4-二苯基膦基-2-二苯基膦基甲基-吡咯烷

描述

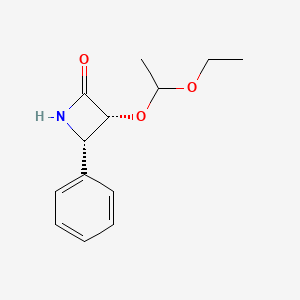

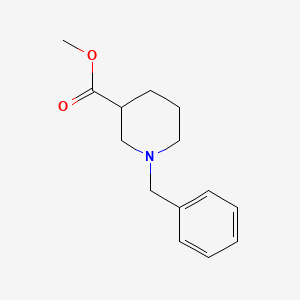

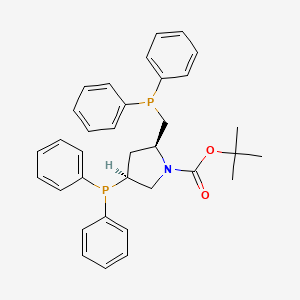

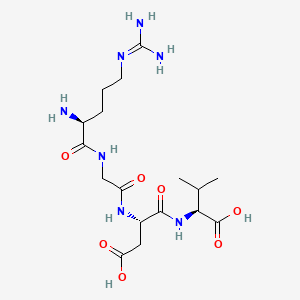

(2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine is a chiral compound with a pyrrolidine backbone. It contains two diphenylphosphino groups attached to the pyrrolidine ring. The BOC (tert-butoxycarbonyl) protecting group shields the amino functionality, ensuring stability during synthetic processes.

Synthesis Analysis

The synthesis of this compound involves several steps. Typically, it begins with the preparation of the chiral pyrrolidine scaffold, followed by the introduction of the diphenylphosphino substituents. Protecting groups like BOC are strategically employed to control reactivity and stereochemistry during the synthesis.

Molecular Structure Analysis

The molecular structure of (2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine consists of the following components:

- Pyrrolidine Ring : A five-membered ring with nitrogen and carbon atoms.

- Diphenylphosphino Groups : Two phosphorus atoms attached to phenyl rings.

- BOC Protecting Group : Tert-butoxycarbonyl group shielding the amino functionality.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

- Cross-Coupling Reactions : The diphenylphosphino groups can engage in Suzuki, Heck, or Stille couplings.

- Asymmetric Transformations : Leveraging the chiral centers, it can serve as a ligand in asymmetric catalysis.

- Hydrogenation and Reduction : The pyrrolidine ring may undergo hydrogenation or reduction.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the melting behavior to assess purity.

- Solubility : Determine solubility in various solvents.

- Spectroscopic Data : Collect NMR, IR, and mass spectrometry data for characterization.

科学研究应用

Asymmetric Catalysis

(2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine has significant applications in asymmetric catalysis. For instance, its rhodium complexes have been found highly effective in the asymmetric hydrogenation of itaconic acid derivatives, which is a crucial step in the synthesis of new human renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989). Similarly, its platinum complexes are used in the asymmetric hydroformylation of olefins, demonstrating the versatility of this compound in various catalytic processes (Stille, Su, Brechot, Parrinello, & Hegedus, 1991).

Synthesis of Chiral Ligands

This compound is also instrumental in the synthesis of chiral ligands. A study demonstrates its use in creating zwitterionic water-soluble chiral diphosphines ligands with amino acid moieties, which are crucial in developing more sophisticated and selective catalysts (Liu Guo-bing, 2010).

Development of Polyimides

In the field of polymer chemistry, derivatives of (2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine have been used in the synthesis of novel, thermally stable polyimides. These polyimides exhibit exceptional thermal stability, flame retardancy, and mechanical properties, making them suitable for advanced material applications (Chen, Liu, Tang, & Sheng, 2020).

Applications in Organic Synthesis

The compound also finds applications in organic synthesis, such as in the preparation of optically active intermediates. For example, it is used in the synthesis of enantiomerically enriched lactams, a class of compounds with significant pharmaceutical relevance (Dong & Alper, 2004).

Peptide Chemistry

Furthermore, analogs of this compound have been explored in peptide chemistry, illustrating the versatility and importance of this compound in various branches of chemical research (Chantreux, Gamet, Jacquier, & Verducci, 1984).

安全和危害

- Toxicity : Assess toxicity levels, especially considering the phosphorus-containing groups.

- Handling Precautions : Use appropriate protective gear during handling.

- Storage : Store in a cool, dry place away from incompatible materials.

未来方向

Research avenues include:

- Applications : Explore catalysis, medicinal chemistry, or materials science.

- Derivatives : Synthesize analogs with modified substituents.

- Biological Studies : Investigate potential biological activities.

属性

IUPAC Name |

tert-butyl (2S,4S)-4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-23,27,32H,24-26H2,1-3H3/t27-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMKBYZEJOQYIM-UCGGBYDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37NO2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977042 | |

| Record name | tert-Butyl 4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine | |

CAS RN |

61478-28-2 | |

| Record name | tert-Butyl 4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-1-tert-Butoxycarbonyl-4-diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)